molecular formula C9H10O4 B1609577 2-Hydroxy-3,6-dimethoxybenzaldehyde CAS No. 64466-51-9

2-Hydroxy-3,6-dimethoxybenzaldehyde

Cat. No.: B1609577
CAS No.: 64466-51-9
M. Wt: 182.17 g/mol
InChI Key: TVMMXJBGOHHJBA-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,6-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the Vielsmeyer-Haack reaction, which uses resorcinol or 2,6-dimethoxybenzaldehyde as starting materials . The reaction typically involves the use of reagents such as formylating agents and catalysts under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .

Comparison with Similar Compounds

Comparison: 2-Hydroxy-3,6-dimethoxybenzaldehyde is unique due to the specific positioning of its methoxy and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various applications, particularly in its antimicrobial and synthetic utility .

Properties

IUPAC Name

2-hydroxy-3,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMMXJBGOHHJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428279
Record name 2-Hydroxy-3,6-dimethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64466-51-9
Record name 2-Hydroxy-3,6-dimethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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